N-Hydroxy-2,4,6-trimethoxy-benzamidine

Vue d'ensemble

Description

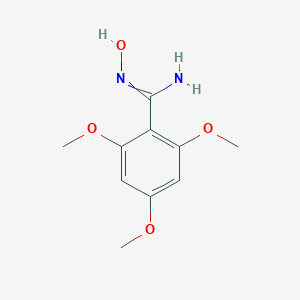

N-Hydroxy-2,4,6-trimethoxy-benzamidine is a chemical compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol It is characterized by the presence of hydroxy, methoxy, and amidine functional groups attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine typically involves the reaction of 2,4,6-trimethoxybenzonitrile with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

N-Hydroxy-2,4,6-trimethoxy-benzamidine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The nitro group can be reduced to form amine derivatives.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Chemical Synthesis and Applications

Building Block in Organic Synthesis

N-Hydroxy-2,4,6-trimethoxy-benzamidine serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a valuable intermediate in synthetic chemistry. The compound can undergo reactions such as oxidation, reduction, and substitution, facilitating the formation of diverse derivatives that can be utilized in further research or industrial applications.

Reactions Involved

The compound participates in several types of reactions:

- Oxidation: The hydroxy group can be oxidized to yield oxo derivatives.

- Reduction: The amidine group can be reduced to form amine derivatives.

- Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Biological Research Applications

Biochemical Probes

In biological research, this compound is employed as a probe in biochemical assays. It aids in studying enzyme activity and protein interactions. The compound's ability to form hydrogen bonds with proteins enhances its utility in elucidating molecular mechanisms underlying various biological processes.

Therapeutic Potential

Research indicates that this compound may possess therapeutic properties. It has been investigated for its potential anti-inflammatory and anticancer activities. For instance, a derivative of this compound was tested against HL-60 human promyelocytic leukemia cells, showing promising results in inducing apoptosis . Additionally, it is being explored for applications in treating viral infections and enhancing molecular chaperone activity under physiological stress conditions .

Table 1: Summary of Biological Activities

Industrial Applications

This compound is also explored for industrial applications. Its unique properties make it suitable for developing new materials and chemical processes. The optimization of synthetic routes for large-scale production emphasizes the importance of this compound in industrial chemistry.

Mécanisme D'action

The mechanism of action of N-Hydroxy-2,4,6-trimethoxy-benzamidine involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The amidine group can interact with nucleic acids, affecting gene expression and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Hydroxy-2,4,6-trimethoxy-benzamide

- 2,4,6-Trimethoxybenzonitrile

- 2,4,6-Trimethoxybenzaldehyde

Uniqueness

N-Hydroxy-2,4,6-trimethoxy-benzamidine is unique due to the presence of the hydroxy and amidine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications.

Activité Biologique

N-Hydroxy-2,4,6-trimethoxy-benzamidine, also referred to as KITC (N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine), is a novel compound derived from resveratrol that has garnered attention for its potential therapeutic applications in cancer treatment. This article presents a detailed overview of its biological activities, particularly focusing on its anti-cancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of three methoxy groups on the benzene ring and an N-hydroxy substitution. This structural modification enhances its biological activity compared to other benzamidine derivatives.

The primary mechanism through which KITC exerts its biological effects is the inhibition of ribonucleotide reductase (RR), an essential enzyme in DNA synthesis. By inhibiting RR, KITC reduces the availability of deoxyribonucleoside triphosphates (dNTPs), crucial for DNA replication and repair. This leads to:

- Induction of Apoptosis : KITC has been shown to induce apoptosis in HL-60 human promyelocytic leukemia cells through various pathways. The Hoechst/propidium iodide staining method indicated a significant increase in apoptotic cells upon treatment with KITC .

- Cell Cycle Arrest : Flow cytometry analysis revealed that KITC treatment resulted in a notable shift in cell cycle distribution, increasing the proportion of cells in the G0/G1 phase while decreasing those in the S phase .

In Vitro Studies

Research has demonstrated that KITC exhibits potent cytotoxic effects against various cancer cell lines. A summary of key findings from different studies is presented in Table 1 below:

Case Studies

- HL-60 Human Promyelocytic Leukemia Cells : In a study investigating the effects of KITC on HL-60 cells, it was found that treatment with increasing concentrations of KITC led to significant growth inhibition and apoptosis. The study utilized HPLC to measure dNTP levels and confirmed that KITC effectively depleted these pools, supporting its role as an RR inhibitor .

- Combination Therapy : Another study explored the potential synergistic effects of combining KITC with conventional chemotherapeutic agents like Ara-C (cytarabine). The results suggested enhanced growth inhibitory effects when both agents were used together, indicating a promising avenue for improving chemotherapy outcomes in leukemia .

Additional Biological Activities

Beyond its anti-cancer properties, this compound has shown potential anti-inflammatory and vasorelaxing activities. These effects may contribute to its overall therapeutic profile and warrant further investigation into its use for conditions beyond cancer.

Propriétés

IUPAC Name |

N'-hydroxy-2,4,6-trimethoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-14-6-4-7(15-2)9(10(11)12-13)8(5-6)16-3/h4-5,13H,1-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOQFLQUIFKRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=NO)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409332 | |

| Record name | N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160150-34-5 | |

| Record name | N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.